molecular formula C8H12N2OS B15094984 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B15094984
M. Wt: 184.26 g/mol
InChI Key: KIRHOFNHFIIWTR-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a thiophene ring, a methylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophene-2-carboxaldehyde with methylamine, followed by the addition of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-N-(phenylmethyl)acetamide
  • 2-(methylamino)-N-(furan-2-ylmethyl)acetamide
  • 2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C8H12N2OS/c1-9-6-8(11)10-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3,(H,10,11)

InChI Key

KIRHOFNHFIIWTR-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC1=CC=CS1

Origin of Product

United States

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